molecular formula C13H15IO3 B13906627 Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate

Cat. No.: B13906627
M. Wt: 346.16 g/mol
InChI Key: IZJIZBARQNXJPQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate typically involves a multi-step reaction process. One common method includes the iodination of a benzofuran derivative followed by esterification. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate can be compared with other benzofuran derivatives such as:

  • Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
  • Ethyl 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoate These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the iodine atom in this compound makes it unique and may contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C13H15IO3

Molecular Weight

346.16 g/mol

IUPAC Name

ethyl 3-(5-iodo-2,3-dihydro-1-benzofuran-7-yl)propanoate

InChI

InChI=1S/C13H15IO3/c1-2-16-12(15)4-3-9-7-11(14)8-10-5-6-17-13(9)10/h7-8H,2-6H2,1H3

InChI Key

IZJIZBARQNXJPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=CC2=C1OCC2)I

Origin of Product

United States

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